Zolazepam
Zolazepam
Zolazepam is a pyrazolodiazepinone derivative used as an anaesthetic in veterinary medicine. Zolazepam is typically used in combination with the NMDA antagonist tiletamine or the α2 adrenoceptor agonist xylazine. It is around four times the potency of diazepam but it is both water-soluble and un-ionized at physiological pH meaning that its onset is very fast.
A pyrazolodiazepinone with pharmacological actions similar to ANTI-ANXIETY AGENTS. It is commonly used in combination with TILETAMINE to obtain immobilization and anesthesia in animals.
A pyrazolodiazepinone with pharmacological actions similar to ANTI-ANXIETY AGENTS. It is commonly used in combination with TILETAMINE to obtain immobilization and anesthesia in animals.
Brand Name:
Vulcanchem
CAS No.:
31352-82-6
VCID:
VC0547867
InChI:
InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3
SMILES:
CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C
Molecular Formula:
C15H15FN4O
Molecular Weight:
286.30 g/mol
Zolazepam
CAS No.: 31352-82-6
Cat. No.: VC0547867
Molecular Formula: C15H15FN4O
Molecular Weight: 286.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Description | Zolazepam is a pyrazolodiazepinone derivative used as an anaesthetic in veterinary medicine. Zolazepam is typically used in combination with the NMDA antagonist tiletamine or the α2 adrenoceptor agonist xylazine. It is around four times the potency of diazepam but it is both water-soluble and un-ionized at physiological pH meaning that its onset is very fast. A pyrazolodiazepinone with pharmacological actions similar to ANTI-ANXIETY AGENTS. It is commonly used in combination with TILETAMINE to obtain immobilization and anesthesia in animals. |
---|---|
CAS No. | 31352-82-6 |
Molecular Formula | C15H15FN4O |
Molecular Weight | 286.30 g/mol |
IUPAC Name | 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one |
Standard InChI | InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3 |
Standard InChI Key | GDSCFOSHSOWNDL-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C |
Canonical SMILES | CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C |
Appearance | White to off-white crystalline powder. |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator